Cas no 2241141-53-5 (4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride)

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride is a chemically synthesized compound featuring a thiophene core substituted with aminomethyl and carboxylic acid functional groups, along with methyl groups at the 2- and 5-positions. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in pharmaceutical research and organic synthesis. Its structural features, including the reactive aminomethyl and carboxyl groups, allow for further derivatization, enabling its use as a versatile intermediate in medicinal chemistry. The compound’s well-defined purity and consistent composition ensure reliability in research settings, particularly in the development of heterocyclic scaffolds for drug discovery.
4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride structure
2241141-53-5 structure
商品名:4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride
CAS番号:2241141-53-5
MF:C8H12ClNO2S
メガワット:221.7043800354
CID:5923280
PubChem ID:138039922

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride
    • 4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
    • 2241141-53-5
    • EN300-6481766
    • インチ: 1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H
    • InChIKey: KFKUUKMJFVVDJM-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C(C)=C(C(=O)O)C(CN)=C1C

計算された属性

  • せいみつぶんしりょう: 221.0277275g/mol
  • どういたいしつりょう: 221.0277275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6Ų

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6481766-5.0g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
5g
$3812.0 2023-06-03
Enamine
EN300-6481766-1.0g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
1g
$1315.0 2023-06-03
Enamine
EN300-6481766-0.25g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
0.25g
$650.0 2023-06-03
1PlusChem
1P02895X-50mg
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
50mg
$441.00 2023-12-18
Aaron
AR0289E9-100mg
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
100mg
$654.00 2025-02-15
Aaron
AR0289E9-2.5g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
2.5g
$3567.00 2023-12-15
1PlusChem
1P02895X-250mg
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
250mg
$866.00 2023-12-18
Aaron
AR0289E9-5g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
5g
$5267.00 2023-12-15
1PlusChem
1P02895X-1g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
1g
$1688.00 2023-12-18
Enamine
EN300-6481766-0.05g
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride
2241141-53-5 95%
0.05g
$306.0 2023-06-03

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 関連文献

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochlorideに関する追加情報

4-(Aminomethyl)-2,5-Dimethylthiophene-3-Carboxylic Acid Hydrochloride: A Comprehensive Overview

The compound 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride (CAS No: 2241141-53-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in chemical reactions. The presence of the amino group (-NHCH3) and the carboxylic acid group (-COOH) in its structure makes it highly functionalized, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the importance of thiophene derivatives in drug design due to their ability to modulate biological activities through specific interactions with target proteins. The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it enhances solubility and stability under physiological conditions. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, including anti-inflammatory agents and antioxidants.

The synthesis of 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride involves a multi-step process that typically begins with the preparation of the thiophene ring followed by functionalization with the amino and carboxylic acid groups. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields, making this approach highly efficient for large-scale production.

In terms of chemical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the visible region, indicating its potential for use in optoelectronic materials.

One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that it can act as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino group allows for easy modification to create bioisosteres or prodrugs, enhancing bioavailability and reducing toxicity.

Furthermore, the carboxylic acid group enables this compound to form amides or esters with other biologically active molecules, creating hybrid compounds with synergistic effects. This property has been exploited in recent research to develop dual-action drugs that target multiple pathways involved in disease progression.

The environmental impact of this compound has also been a topic of interest among researchers. Studies indicate that it is biodegradable under aerobic conditions, making it an eco-friendly choice for industrial applications. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride (CAS No: 2241141-53-5) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for drug development and material science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine and technology.

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